molecular formula C11H12O3 B8715976 7-Hydroxy-6-methoxy-1-tetralone CAS No. 15288-01-4

7-Hydroxy-6-methoxy-1-tetralone

Cat. No.: B8715976
CAS No.: 15288-01-4
M. Wt: 192.21 g/mol
InChI Key: JXUDZDMWQXSPPF-UHFFFAOYSA-N
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Description

7-Hydroxy-6-methoxy-1-tetralone is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

15288-01-4

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

7-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H12O3/c1-14-11-5-7-3-2-4-9(12)8(7)6-10(11)13/h5-6,13H,2-4H2,1H3

InChI Key

JXUDZDMWQXSPPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCCC2=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 10 g (0.048 mole) of 6,7-dimethoxy-1-tetralone in 100 ml of HOAc and 100 ml of 48% aqueous HBr was heated at 95° C. for 7 hours. The reaction was cooled to room temperature and poured into water and extracted with EtOAc. The EtOAc layer was dried and evaporated to 12 g of crude product. Purification on 1200 g of silica gel eluting with 10% Et2O in CH2Cl2 gave 7.5 g of product. Mp 147-148° C. (literature mp 148-152° C., Journal of Organic Chemistry, 33, 1968, p. 508).
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10 g
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reactant
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100 mL
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100 mL
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Synthesis routes and methods II

Procedure details

7-Amino-6-methoxy-1-tetralone (0.96 g, 5.0 mmol) was dissolved in a mixture of sulfuric acid (96%, 2.1 mL) and H2O (3.9 mL). The solution was cooled to 0° C., and ice (5.0 g) was added resulting in the crystallization of a solid. A solution of NaNO2 (0.48 g, 7 mmol) in H2O (5 mL) was added dropwise at 0° C. After the solution had been stirred for an additional 10 min, a few crystals of urea were added to decompose any excess sodium nitrite. To the cold solution of benzenediazonium bisulfate was added a solution of cupric nitrate trihydrate (19.0 g, 78.6 mmol) in H2O (150 mL) at 0° C. With vigorous stirring, cuprous oxide (0.72 g, 5.0 mmol) was added to the solution. The solution was stirred for 10 more min, and TLC was employed to monitor the reaction. The mixture was partitioned between ethyl ether and water. The organic layer was dried over anhydrous sodium sulfate, and after filtration, the organic layer was concentrated in vacuo to provide a yellow oil. 7-Hydroxy-6-methoxy-1-tetralone (0.22 g, 1.15 mmol, 23%) was obtained following purification by column chromatography. 1H-NMR (CDCl3, 300 MHz) 2.09 (m, 2H), 2.59 (t, J=6.5 Hz, 2H), 2.88 (t, J=6.0 Hz, 2H), 3.95 (s, 3H), 5.60 (s, 1H), 6.66 (s, 1H), 7.56 (s, 1H). 13C-NMR (CDCl3, 75 MHz) 23.6, 29.5, 38.6, 56.0, 109.6, 112.2, 126.5, 138.4, 144.4, 151.0, 197.2.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
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solvent
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Quantity
3.9 mL
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solvent
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[Compound]
Name
ice
Quantity
5 g
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reactant
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Quantity
0.48 g
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reactant
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5 mL
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0 (± 1) mol
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[Compound]
Name
cupric nitrate trihydrate
Quantity
19 g
Type
reactant
Reaction Step Six
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Quantity
150 mL
Type
solvent
Reaction Step Six
[Compound]
Name
cuprous oxide
Quantity
0.72 g
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

3.5 mL of water and then 3.5 mL of saturated aqueous sodium bicarbonate was added to 117 mg of 7-acetoxy-6-methoxytetralin- 1-one dissolved in 7 mL of methanol. The resulting solution was stirred under nitrogen at 25° C. for 17 hours. Thereafter the solution was acidified with aqueous hydrogen chloride and extracted five times with 6 mL portions of methylene chloride. The combined methylene chloride extracts were washed once with brine and dried over anhydrous magnesium sulfate. The dried extract was separated by filtration and the methylene chloride was removed from the filtrate by evaporation at reduced atmospheric pressure and gave 94 mg of 6-methoxy-7-hydroxytetralin-1-one having m.p. 151-152° C.
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3.5 mL
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3.5 mL
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7-acetoxy-6-methoxytetralin- 1-one
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117 mg
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0 (± 1) mol
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7 mL
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